Inositol 1,3-bisphosphate

Description

Inositol 1,3-bisphosphate is a natural product found in Homo sapiens with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

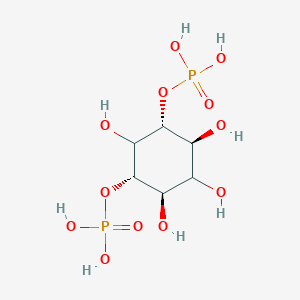

[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5+,6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVHMWJJTITUGO-WJPCITMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869397 |

Source

|

| Record name | Inositol 1,3-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103597-56-4 |

Source

|

| Record name | Inositol 1,3-bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,3-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Inositol 1,3-bisphosphate

This guide provides a comprehensive exploration of the discovery and historical significance of inositol 1,3-bisphosphate [Ins(1,3)P2], a key intermediate in the complex web of inositol phosphate signaling. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational experiments, methodological advancements, and the evolving understanding of the phosphoinositide pathway.

Introduction: The Dawn of a New Signaling Paradigm

The story of inositol 1,3-bisphosphate is intrinsically linked to the broader discovery of the phosphoinositide signaling pathway, a fundamental mechanism by which cells transduce extracellular signals into intracellular responses. For decades, the scientific community sought to understand how hormones and neurotransmitters, which could not enter the cell, could elicit profound changes in cellular function. The journey began with the observation of a "phospholipid effect" in the 1950s by Mabel and Lowell Hokin, who noted a rapid turnover of specific membrane phospholipids in response to extracellular stimuli.[1] This seminal work laid the groundwork for what would become a revolution in our understanding of second messenger systems.

The central breakthrough came in the 1980s with the work of Sir Michael Berridge, who identified inositol 1,4,5-trisphosphate (InsP3) as the long-sought-after second messenger responsible for releasing calcium from intracellular stores.[2][3] Berridge's elegant experiments, initially using blowfly salivary glands, demonstrated that agonist-induced hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generated two second messengers: InsP3 and diacylglycerol (DAG).[3][4][5] This discovery opened the floodgates, revealing a signaling cascade of immense complexity and importance in virtually all eukaryotic cells.[6]

The Unveiling of a Complex Family: Discovery of Inositol Phosphate Isomers

The identification of Ins(1,4,5)P3 was just the beginning. It soon became apparent that a multitude of other inositol phosphate isomers existed within the cell, each with a potential role in the intricate signaling network. The discovery of these isomers was not a single event but rather a gradual unraveling of a complex metabolic web, made possible by advancements in analytical techniques.

The existence of Ins(1,3)P2 as a distinct cellular metabolite emerged from studies aimed at elucidating the metabolic fate of InsP3. Researchers found that Ins(1,4,5)P3 could be metabolized through two primary routes: dephosphorylation by a 5-phosphatase to yield inositol 1,4-bisphosphate [Ins(1,4)P2], or phosphorylation by a 3-kinase to form inositol 1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P4].[7] The latter product, Ins(1,3,4,5)P4, was then shown to be dephosphorylated, leading to the formation of another trisphosphate isomer, inositol 1,3,4-trisphosphate [Ins(1,3,4)P3].[7]

Subsequent investigations into the degradation of Ins(1,3,4)P3 led to the identification of Ins(1,3)P2. It was discovered that Ins(1,3,4)P3 is dephosphorylated to inositol 3,4-bisphosphate, which is then further metabolized.[8] Another pathway involves the dephosphorylation of Ins(1,3,4)P3 to produce inositol 1,3-bisphosphate.[7][9] This highlighted that Ins(1,3)P2 was not a primary product of PIP2 hydrolysis but rather a downstream intermediate in the inositol phosphate metabolic cascade.

Methodological Cornerstones: The Key to Isomer Identification

The discovery and characterization of Ins(1,3)P2 and its fellow isomers were critically dependent on the development of robust analytical methods capable of separating these structurally similar, highly polar molecules.

Radiolabeling with [³H]-myo-inositol

A foundational technique in the study of inositol phosphates is metabolic labeling with radioactive precursors. Cells are incubated with [³H]-myo-inositol, which is incorporated into the cellular pool of inositol-containing lipids and phosphates.[10][11] Upon stimulation, changes in the levels of the various radiolabeled inositol phosphates can be monitored, providing a dynamic view of the signaling pathway.

The use of lithium chloride (LiCl) proved to be a pivotal tool in these studies.[3] Lithium inhibits inositol monophosphatase, an enzyme responsible for the final step in the recycling of inositol phosphates back to free inositol.[7][12] This inhibition leads to an accumulation of inositol monophosphates and other intermediates, amplifying the signal and facilitating their detection.[3][13][14]

High-Performance Liquid Chromatography (HPLC)

The separation of the complex mixture of inositol phosphate isomers was a significant analytical hurdle. High-Performance Liquid Chromatography (HPLC), particularly using strong anion exchange (SAX) columns, emerged as the gold standard for this purpose.[15][16][17] This technique allows for the separation of inositol phosphates based on the number and position of their phosphate groups. By collecting fractions from the HPLC and measuring their radioactivity, researchers could quantify the levels of individual isomers, including Ins(1,3)P2.[18]

The development of various HPLC methods has been crucial for resolving the numerous inositol-containing compounds of biological interest.[16][19]

The Metabolic Crossroads: Synthesis and Degradation of Ins(1,3)P2

Inositol 1,3-bisphosphate is now understood to be an intermediate in the complex metabolism of higher inositol polyphosphates.[9][20] Its primary route of synthesis is through the dephosphorylation of inositol 1,3,4-trisphosphate [Ins(1,3,4)P3].[9]

The enzymes responsible for the metabolism of inositol phosphates are a diverse family of kinases and phosphatases that add or remove phosphate groups with high specificity.[21][22] For instance, inositol polyphosphate 1-phosphatase is a cytosolic enzyme that can convert inositol 1,3,4-trisphosphate to inositol 3,4-bisphosphate and inositol 1,4-bisphosphate to inositol 4-phosphate.[8] The intricate interplay of these enzymes governs the transient and localized concentrations of each inositol phosphate isomer, thereby dictating the cellular response.

Caption: Simplified metabolic pathway of inositol phosphates.

Functional Significance: An Evolving Picture

While the role of Ins(1,4,5)P3 as a calcium-mobilizing second messenger is well-established, the specific functions of many other inositol phosphate isomers, including Ins(1,3)P2, are still areas of active investigation.[23][24][25][26][27] The complexity of the inositol phosphate network suggests that these molecules may have subtle and specific roles in regulating cellular processes.

Some studies suggest that the various inositol phosphates could act as a "code," with different combinations of isomers orchestrating specific cellular outcomes.[22] The precise roles of Ins(1,3)P2 may be cell-type specific and context-dependent. Its position as an intermediate in the metabolic cascade suggests it may play a role in regulating the flux through the pathway and influencing the levels of other, more active signaling molecules.

The interconnectedness of the phosphoinositide pathway with other major signaling networks, such as the PI3K pathway, further underscores the importance of understanding the roles of all its components.[1][28]

Protocols and Methodologies

Protocol for [³H]-myo-inositol Labeling of Cultured Cells

This protocol provides a general framework for the metabolic labeling of inositol lipids and phosphates in cultured mammalian cells.

Materials:

-

Inositol-free cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

[³H]-myo-inositol

-

Phosphate-buffered saline (PBS)

-

1M Hydrochloric acid (HCl)

-

Methanol

-

Chloroform

Procedure:

-

Pre-labeling: Rinse cells with PBS and incubate in inositol-free medium for approximately 30 minutes to deplete intracellular inositol pools.[10]

-

Labeling: Replace the pre-labeling medium with fresh inositol-free medium containing dialyzed FBS and 10 µCi/mL of [³H]-myo-inositol.[10]

-

Incubation: Label the cells for 24-72 hours to allow for sufficient incorporation of the radiolabel into phosphoinositides.[10][29] 48 hours is often ideal.[10]

-

Stimulation: After labeling, wash the cells and incubate with the desired agonist in an appropriate buffer.

-

Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold 1M HCl followed by methanol.[10] Scrape the cells and transfer the lysate to a microfuge tube.

-

Phase Separation: Add chloroform to the lysate, vortex vigorously, and centrifuge to separate the aqueous and organic phases. The aqueous phase contains the water-soluble inositol phosphates, while the organic phase contains the phosphoinositides.

-

Analysis: The extracted inositol phosphates in the aqueous phase can then be analyzed by HPLC.

Caption: Experimental workflow for inositol phosphate analysis.

Conclusion and Future Directions

The discovery of inositol 1,3-bisphosphate was a crucial step in appreciating the true complexity of the phosphoinositide signaling system. From the initial observations of the "phospholipid effect" to the detailed characterization of a vast family of inositol phosphate isomers, the journey has been one of scientific rigor and technological innovation. While the central role of Ins(1,4,5)P3 is undisputed, the precise functions of Ins(1,3)P2 and other metabolites remain an exciting frontier in cell signaling research.

Future investigations, leveraging advanced analytical techniques like mass spectrometry alongside genetic and pharmacological tools, will undoubtedly continue to unravel the intricate roles of these fascinating molecules.[15] A deeper understanding of the entire inositol phosphate network holds immense promise for the development of novel therapeutic strategies for a wide range of diseases, including metabolic disorders, cancer, and neurological conditions.[21][30][31][32][33]

References

-

Sir Michael John Berridge. 22 October 1938—13 February 2020. Biographical Memoirs of Fellows of the Royal Society. [Link]

-

Michael Berridge. Wikipedia. [Link]

-

Inositol 1,3-bisphosphate. PubChem. [Link]

-

Inositol 1,4,5-Trisphosphate Receptor. Proteopedia. [Link]

-

Inositol Phosphate Biochemistry. Annual Review of Biochemistry. [Link]

-

Role of Inositols and Inositol Phosphates in Energy Metabolism. MDPI. [Link]

-

Inositol-3-phosphate synthase. Wikipedia. [Link]

-

Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal. [Link]

-

Inositol. Wikipedia. [Link]

-

The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. MDPI. [Link]

-

Phosphatidyl Inositol: Structure and Reaction. YouTube. [Link]

-

Pathway for inositol 1,3,4-trisphosphate and 1,4-bisphosphate metabolism. PNAS. [Link]

-

Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs. PMC. [Link]

-

Labeling cells with 3H-inositol. Addgene. [Link]

-

The Inositol Phosphates. NCBI Bookshelf. [Link]

-

Phosphoinositide 3-kinases-a historical perspective. PubMed. [Link]

-

Discovery of the Second Messenger Inositol Trisphosphate. ResearchGate. [Link]

-

Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells. PMC. [Link]

-

Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography. PubMed. [Link]

-

Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease. Frontiers in Cell and Developmental Biology. [Link]

-

Inositol 1,4,5-Trisphosphate Receptors in Human Disease: A Comprehensive Update. International Journal of Molecular Sciences. [Link]

-

Lithium (medication). Wikipedia. [Link]

-

Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques. Analytics and Medical Chemistry. [Link]

-

Phosphoinositide signaling. PubMed. [Link]

-

Lithium: the pharmacodynamic actions of the amazing ion. PMC. [Link]

-

Phosphoinositide Signal Pathway. AK Lectures. [Link]

-

Labeling of Phosphatidylinositol Lipid Products in Cells via Metabolic Engineering using a Clickable myo-Inositol Probe. OSTI.gov. [Link]

-

HPLC Methods for analysis of Inositol. HELIX Chromatography. [Link]

-

Inositol 1,4,5-trisphosphate IP(3) receptors and their role in neuronal cell function. PubMed. [Link]

-

Phosphatidylinositol signaling system. CUSABIO. [Link]

-

Lithium's Hypothetical Mechanism of Action. YouTube. [Link]

-

HPLC separation of inositol polyphosphates. PubMed. [Link]

-

Inositol, Lithium, and the Brain. ResearchGate. [Link]

-

Analysis of inositol by high-performance liquid chromatography. ResearchGate. [Link]

-

Labeling Cells and Analyzing Inositol Phospholipids. Vanderbilt University. [Link]

-

Inositol, lithium, and the brain. PubMed. [Link]

Sources

- 1. Phosphoinositide 3-kinases-a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Michael Berridge - Wikipedia [en.wikipedia.org]

- 4. 107.190.141.2 [107.190.141.2]

- 5. m.youtube.com [m.youtube.com]

- 6. Phosphoinositide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Inositol 1,3-bisphosphate (Ins(1,3)P2) - Echelon Biosciences [echelon-inc.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. biochem.wustl.edu [biochem.wustl.edu]

- 12. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inositol, lithium, and the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. helixchrom.com [helixchrom.com]

- 20. Inositol 1,3-bisphosphate | C6H14O12P2 | CID 128419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. proteopedia.org [proteopedia.org]

- 24. Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Inositol 1,4,5-trisphosphate IP(3) receptors and their role in neuronal cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) - Echelon Biosciences [echelon-inc.com]

- 28. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]

- 29. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inositol-3-phosphate synthase - Wikipedia [en.wikipedia.org]

- 31. Inositol - Wikipedia [en.wikipedia.org]

- 32. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 33. m.youtube.com [m.youtube.com]

Technical Guide: The Cellular Synthesis and Analysis of Inositol 1,3-Bisphosphate

Executive Summary

Inositol 1,3-bisphosphate (Ins(1,3)P

Understanding the synthesis of Ins(1,3)P

Part 1: The Metabolic Landscape

The "Kinase Route" of IP Metabolism

To understand how cells synthesize Ins(1,3)P

-

Activation: Phospholipase C (PLC) hydrolyzes PIP

to release Ins(1,4,5)P -

Phosphorylation: Instead of immediate degradation, IP

is phosphorylated by IP -

Dephosphorylation (Step 1): The 5-phosphatase removes the phosphate at the 5-position, generating Ins(1,3,4)P

. -

Synthesis of Ins(1,3)P

: The enzyme Inositol Polyphosphate 4-Phosphatase (INPP4A or INPP4B) hydrolyzes the phosphate at the 4-position.[2][3]

The Reaction:

Biological Significance

The production of Ins(1,3)P

-

Signal Termination: It represents the irreversible removal of the calcium-mobilizing potential of IP

and the specific signaling capabilities of IP -

Inositol Recycling: It is an intermediate step in regenerating free myo-inositol, which is required for the resynthesis of membrane phosphoinositides (PI, PIP, PIP

).

Part 2: Enzymology (INPP4A/B)

The synthesis of Ins(1,3)P

| Feature | INPP4A (Type I) | INPP4B (Type II) |

| Primary Substrate (Soluble) | Ins(1,3,4)P | Ins(1,3,4)P |

| Primary Substrate (Lipid) | PI(3,4)P | PI(3,4)P |

| Reaction Product (Soluble) | Ins(1,3)P | Ins(1,3)P |

| Cofactor Requirement | None (Mg | None (Mg |

| Clinical Relevance | Neurodegeneration (Weaver mouse model) | Tumor Suppressor (Breast/Ovarian cancer) |

Critical Insight for Drug Development:

While INPP4B is frequently targeted for its role in lipid signaling (degrading PI(3,4)P

Part 3: Visualization of the Pathway

The following diagram illustrates the bifurcation of IP

Caption: The "Kinase Route" (Right Branch) generates Ins(1,3)P2 via INPP4 activity, distinct from the canonical IP3 breakdown.

Part 4: Experimental Protocol (SAX-HPLC)

Isolating Ins(1,3)P

Sample Preparation (Acid Extraction)

-

Objective: Quench enzymatic activity and extract polar inositol phosphates.

-

Labeling: Cells should be labeled with

-myo-inositol for 24–48 hours to reach isotopic equilibrium. -

Steps:

-

Aspirate media and add ice-cold 0.5 M Perchloric Acid (HClO

) . Incubate on ice for 20 mins. -

Scrape cells and centrifuge at

for 5 mins at 4°C. -

Transfer supernatant to a new tube.[4]

-

Neutralization: Add a calculated volume of 0.72 M KOH / 0.6 M KHCO

containing 20 mM EDTA (to chelate Ca -

Check pH (aim for pH 7.0–7.5). Remove KClO

precipitate by centrifugation.

-

SAX-HPLC Workflow

-

Column: Partisil SAX (4.6 x 250 mm) or equivalent high-resolution anion exchanger.

-

Detection: Online radiomatic flow detector or fraction collection (0.5 min/fraction) followed by liquid scintillation counting.

Gradient Table:

| Time (min) | Buffer A (%) | Buffer B (%) | Phase |

| 0 | 100 | 0 | Injection |

| 5 | 100 | 0 | Wash |

| 60 | 0 | 100 | Linear Gradient |

| 70 | 0 | 100 | Elution of highly charged IPs |

| 75 | 100 | 0 | Re-equilibration |

-

Buffer A: Water (Milli-Q)

-

Buffer B: 1.25 M (NH

)-

Note: The acidic pH is crucial for protonating the phosphate groups differentially, allowing separation of isomers.

-

Data Interpretation

-

Elution Order:

-

Free Inositol (Void volume)

-

GroPIns (Glycerophosphoinositol)[5]

-

Ins(1)P / Ins(3)P

-

Ins(1,3)P

(Elutes after Ins(1,4)P -

Ins(1,3,4)P

-

Ins(1,3,4,5)P

-

-

Validation: To confirm the peak is Ins(1,3)P

, treat the extract with recombinant INPP4B prior to HPLC. The disappearance of the putative Ins(1,3,4)P

Part 5: References

-

Norris, F. A., et al. (1995).[2] "The cDNA of rat brain inositol polyphosphate 4-phosphatase defines a new family of signal transducing enzymes." Journal of Biological Chemistry.

-

Agoulnik, I. U., et al. (2011). "INPP4B is a suppressor of PI3K/Akt signaling and is frequently lost in human breast cancer." National Institutes of Health (PMC).

-

Schaaf, G., et al. (2020). "Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC." Journal of Visualized Experiments (JoVE).[6]

-

Shears, S. B. (2018). "Intricacies of the inositol polyphosphate interaction network." Portland Press.

-

Irvine, R. F.[7] & Schell, M. J. (2001). "Back in the water: the return of the inositol phosphates." Nature Reviews Molecular Cell Biology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reactome | I(1,3,4)P3 is dephosphorylated to I(1,3)P2 by INPP4A/B in the cytosol [reactome.org]

- 3. The INPP4B Tumor Suppressor Modulates EGFR Trafficking and Promotes Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Inositol 1,3-bisphosphate metabolic precursor Inositol 1,3,4-trisphosphate

The Metabolic Axis: Ins(1,3,4)P₃ Ins(1,3)P₂[1][2][3]

Executive Summary

In the complex landscape of inositol phosphate signaling, Inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) serves as the direct metabolic precursor to Inositol 1,3-bisphosphate (Ins(1,3)P₂) .[1][2] This conversion is not merely a degradation step but a regulated signal termination event.

While the canonical IP₃ (Ins(1,4,5)P₃) mobilizes calcium, its phosphorylated product, Ins(1,3,4,5)P₄, is dephosphorylated to form Ins(1,3,4)P₃.[1] The subsequent removal of the 4-phosphate by INPP4 (Type I or II) generates Ins(1,3)P₂. This step effectively irreversibly removes the molecule from the rapid signaling pool, directing it toward the lithium-sensitive recycling pathway to regenerate free myo-inositol.

Key Metabolic Directive:

Molecular Mechanism & Enzymology

The Pathway Context

The generation of Ins(1,3)P₂ is the final committed step in the inactivation of higher-order inositol polyphosphates before they enter the "lithium-sensitive" recycling loop.

-

Formation of Precursor: Ins(1,4,5)P₃ is phosphorylated by ITPK1 or IPMK to form Ins(1,3,4,5)P₄.[8][9]

-

Isomerization: Ins(1,3,4,5)P₄ is dephosphorylated at the 5-position by INPP5 (SHIP1/2, OCRL) to yield Ins(1,3,4)P₃ .

-

Conversion to Product: INPP4 hydrolyzes the phosphate at the D-4 position of Ins(1,3,4)P₃ to produce Ins(1,3)P₂ .

Enzyme Profile: Inositol Polyphosphate 4-Phosphatase (INPP4)

The conversion is catalyzed by two isoforms, INPP4A and INPP4B. These enzymes are critical drug targets because they also hydrolyze the lipid PI(3,4)P₂, thereby antagonizing the PI3K/Akt pathway.

| Feature | INPP4A (Type I) | INPP4B (Type II) |

| Substrate Specificity | Ins(1,3,4)P₃, PI(3,4)P₂ | Ins(1,3,4)P₃, PI(3,4)P₂ |

| Cation Requirement | None (Mg²⁺ independent) | None (Mg²⁺ independent) |

| Inhibitors | Cationic amphiphilic drugs | Reactive Oxygen Species (ROS) |

| Pathology Link | Neurodegeneration (Weaver mouse) | Tumor Suppressor (Breast/Ovarian) |

Structural Logic

The hydrolysis at the C4 position is sterically distinct. Unlike the 5-phosphatases which act on the crowded 4,5-bisphosphate vicinal pair, INPP4 requires a specific configuration at the 3-position to recognize the 4-phosphate. This makes Ins(1,3,4)P₃ a high-affinity substrate compared to Ins(1,4)P₂.

Visualization of the Metabolic Pathway[1][10]

The following diagram illustrates the flow from the calcium-signaling IP₃(1,4,[8]5) through the tetrakisphosphate intermediate, leading to the Ins(1,3,4)P₃

Caption: The metabolic degradation pathway showing the specific conversion of Ins(1,3,4)P₃ to Ins(1,3)P₂ by INPP4, linking signal termination to inositol recycling.

Experimental Protocols (Self-Validating)

To study this precursor-product relationship, researchers must isolate the specific phosphatase activity. The following protocol uses High-Performance Liquid Chromatography (HPLC) to validate the conversion.

Protocol: Enzymatic Conversion Assay of Ins(1,3,4)P₃

Objective: Quantify the conversion of radiolabeled [³H]-Ins(1,3,4)P₃ to [³H]-Ins(1,3)P₂ by recombinant INPP4B or tissue lysates.

Materials:

-

Substrate: [³H]-Ins(1,3,4)P₃ (Commercial or enzymatically prepared from [³H]-Ins(1,3,4,5)P₄).

-

Enzyme Source: Recombinant human INPP4B (GST-tagged) or Rat Brain Cytosol.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 2 mM DTT. (Note: Exclude Mg²⁺ to inhibit contaminating 5-phosphatases and alkaline phosphatases).

-

Quench: 0.1 M Formic Acid.

Workflow:

-

Preparation:

-

Dilute [³H]-Ins(1,3,4)P₃ to ~2,000 cpm/µL in Reaction Buffer.

-

Pre-incubate enzyme fraction at 37°C for 5 minutes.

-

-

Reaction:

-

Initiate reaction by adding 10 µL enzyme to 40 µL substrate mix.

-

Incubate at 37°C for 10–30 minutes (linear range).

-

Control: Run a "No Enzyme" blank to check substrate stability.

-

-

Termination:

-

Stop reaction by adding 50 µL ice-cold 0.1 M Formic Acid.

-

Neutralize with NH₄OH if using SAX-HPLC columns sensitive to low pH.

-

-

Analysis (SAX-HPLC):

-

Column: Partisil 10 SAX (Strong Anion Exchange).

-

Gradient: Ammonium Formate/Phosphoric Acid gradient (0 to 1.5 M).

-

Detection: Flow scintillation counting.

-

Validation:

-

Peak 1 (Product): Ins(1,3)P₂ elutes earlier (lower charge).

-

Peak 2 (Substrate): Remaining Ins(1,3,4)P₃ elutes later.

-

Calculation: % Conversion = [Area Ins(1,3)P₂] / ([Area Ins(1,3)P₂] + [Area Ins(1,3,4)P₃]).

-

-

Data Interpretation: If the assay is working correctly, you will see a time-dependent shift of radioactivity from the IP₃ region to the IP₂ region. The absence of Mg²⁺ ensures that any observed activity is likely INPP4 and not a non-specific phosphatase.

Significance in Drug Development

Understanding the Ins(1,3,4)P₃

-

Oncology (INPP4B): INPP4B is a tumor suppressor. In breast and ovarian cancers, loss of INPP4B leads to accumulation of lipid PI(3,4)P₂ (a parallel substrate) and Ins(1,3,4)P₃. While the lipid drives Akt signaling, the accumulation of soluble Ins(1,3,4)P₃ may act as a competitive inhibitor for other PH-domain containing proteins, altering cellular trafficking.

-

Lithium Therapy (Bipolar Disorder): The "Inositol Depletion Hypothesis" relies on blocking the recycling of IP₂ and IP₁ to inositol. While Lithium primarily targets IMPase (IP₁

Inositol), the flux through Ins(1,3)P₂ is a determinant of how much substrate reaches the lithium-sensitive step.

References

-

Majerus, P. W., et al. (1987).[3] "The metabolism of inositol 1,3,4-trisphosphate to inositol 1,3-bisphosphate." Journal of Biological Chemistry.

-

Shears, S. B. (1989). "Metabolism of the inositol phosphates produced upon receptor activation."[10] Biochemical Journal.

-

Fedele, C. G., et al. (2010). "Inositol polyphosphate 4-phosphatase B (INPP4B) is a tumor suppressor." Proceedings of the National Academy of Sciences.

-

Irvine, R. F., & Schell, M. J. (2001). "Back in the water: the return of the inositol phosphates." Nature Reviews Molecular Cell Biology.

-

Agoulnik, I. U., et al. (2011). "Role of INPP4B in Tumor Suppression." Molecular & Cellular Oncology.

Sources

- 1. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. neatlabs.ucsd.edu [neatlabs.ucsd.edu]

- 4. portlandpress.com [portlandpress.com]

- 5. The metabolism of inositol 1,3,4-trisphosphate to inositol 1,3-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. portlandpress.com [portlandpress.com]

- 9. From Obscurity to Prominence: IPMK’s Expanding Role in Cellular Signaling, Physiology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. storage.imrpress.com [storage.imrpress.com]

The Enigmatic Role of Inositol 1,3-bisphosphate: A Metabolic Intermediate in the Inositol Phosphate Signaling Network

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate web of cellular communication, inositol phosphates stand as critical signaling molecules, orchestrating a vast array of physiological processes. While much of the scientific focus has been directed towards the potent second messenger, inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), and the higher phosphorylated inositols, the roles of many other intermediates remain less defined. This technical guide provides a comprehensive exploration of Inositol 1,3-bisphosphate (Ins(1,3)P₂), a metabolite within the inositol phosphate cascade. We will delve into its established metabolic pathway, the enzymes governing its synthesis and degradation, and the analytical methodologies available for its detection. Crucially, this guide will also address the current scientific landscape regarding the functional significance of Ins(1,3)P₂, highlighting its presently understood role as a metabolic intermediate rather than a distinct signaling entity.

Introduction: Navigating the Inositol Phosphate Universe

The inositol phosphate (InsP) signaling system is a cornerstone of cellular signal transduction in eukaryotes. This complex network of phosphorylated inositol isomers governs fundamental cellular activities, including cell growth, proliferation, apoptosis, and metabolic regulation.[1][2] The signaling cascade is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), yielding diacylglycerol (DAG) and the well-characterized second messenger, inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃).[1][3] Ins(1,4,5)P₃ famously triggers the release of intracellular calcium stores, a pivotal event in many signaling pathways.[4] However, the metabolic fate of Ins(1,4,5)P₃ extends far beyond its immediate effects, leading to the generation of a diverse array of other inositol phosphates, each with the potential for unique biological activities.

This guide focuses on one such metabolite, Inositol 1,3-bisphosphate (Ins(1,3)P₂). While its existence and position within the InsP metabolic chart are well-documented, its specific functions have remained largely enigmatic. This document aims to synthesize the current body of knowledge on Ins(1,3)P₂, providing a detailed overview for researchers investigating this complex signaling network.

The Metabolic Crossroads of Inositol 1,3-bisphosphate

Ins(1,3)P₂ occupies a specific juncture in the intricate metabolic pathways of inositol phosphates. Its formation and subsequent degradation are tightly regulated by a series of phosphatases.

Synthesis of Ins(1,3)P₂: A Dephosphorylation Event

The primary route for the synthesis of Ins(1,3)P₂ is through the dephosphorylation of inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃). This reaction is catalyzed by a specific inositol polyphosphate 4-phosphatase .[5][6][7] An alternative pathway for the metabolism of Ins(1,3,4)P₃ has been described, which also leads to the formation of Ins(1,3)P₂.[6]

The precursor, Ins(1,3,4)P₃, is itself generated from the phosphorylation of Ins(1,4,5)P₃ by inositol 1,4,5-trisphosphate 3-kinase (IP3K) to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), followed by dephosphorylation by an inositol polyphosphate 5-phosphatase.[8] This places the generation of Ins(1,3)P₂ downstream of the initial burst of Ins(1,4,5)P₃ signaling.

Diagram: Metabolic Pathway of Inositol 1,3-bisphosphate

Caption: Metabolic pathway showing the synthesis and degradation of Ins(1,3)P₂.

Degradation of Ins(1,3)P₂: The Final Step to Monophosphate

Once formed, Ins(1,3)P₂ is further metabolized by a 3-phosphatase which removes the phosphate group at the 3-position of the inositol ring, yielding inositol 1-monophosphate (Ins(1)P).[6] This inositol monophosphate can then be dephosphorylated to free myo-inositol, which can re-enter the phosphatidylinositol cycle. Notably, the phosphatases involved in the degradation of Ins(1,3,4)P₃ to Ins(1,3)P₂ and its subsequent breakdown are reported to be magnesium-independent and not inhibited by lithium, distinguishing them from other phosphatases in the pathway.[6]

The Quest for a Signaling Role: An Unanswered Question

Despite its well-defined position in the inositol phosphate metabolic pathway, a direct and distinct signaling role for Ins(1,3)P₂ has not been conclusively established. The majority of research in the field has focused on Ins(1,4,5)P₃ and its direct effect on intracellular calcium, as well as the functions of higher inositol phosphates (InsP₄, InsP₅, InsP₆) and inositol pyrophosphates in processes like gene transcription and cellular energy homeostasis.[9]

Current evidence suggests that Ins(1,3)P₂ may primarily function as a metabolic intermediate, representing a step in the catabolism of Ins(1,3,4)P₃ and the recycling of the inositol ring. The rapid turnover of many inositol phosphates supports the idea that some isomers may exist transiently as part of a larger metabolic flux rather than acting as stable signaling molecules with dedicated receptors and downstream effectors.

While the possibility of a yet-undiscovered signaling function for Ins(1,3)P₂ cannot be entirely dismissed, the current body of scientific literature does not provide strong evidence to support such a role. Future research, perhaps utilizing novel molecular probes or high-sensitivity analytical techniques, may shed more light on this intriguing question.

Methodologies for the Study of Inositol 1,3-bisphosphate

The study of inositol phosphates is technically challenging due to the large number of closely related isomers and their low intracellular concentrations. The analysis of Ins(1,3)P₂ requires robust and sensitive methods to distinguish it from other inositol bisphosphate isomers.

Extraction and Separation of Inositol Phosphates

A critical first step in the analysis of inositol phosphates is their efficient extraction from cells or tissues. This is typically achieved using acidic conditions, such as with perchloric acid or trichloroacetic acid, to precipitate proteins and lipids, leaving the soluble inositol phosphates in the supernatant.

Separation of the different inositol phosphate isomers is most commonly performed using High-Performance Liquid Chromatography (HPLC) . Anion-exchange chromatography is the preferred method, as the separation is based on the number and position of the phosphate groups. A shallow gradient of a high-salt mobile phase is typically used to elute the different isomers from the column.

Table 1: Comparison of Analytical Techniques for Inositol Phosphate Analysis

| Technique | Principle | Advantages | Disadvantages |

| HPLC with Radiometric Detection | Separation of radiolabeled inositol phosphates followed by detection of radioactivity. | High sensitivity for labeled compounds. | Requires cell labeling with radioactive precursors (e.g., [³H]-myo-inositol); does not measure absolute amounts. |

| HPLC with Post-column Derivatization | Separation followed by a chemical reaction to produce a detectable compound (e.g., colorimetric or fluorescent). | Allows for quantification of unlabeled compounds. | Can be complex to set up and may lack the sensitivity of other methods. |

| Mass Spectrometry (MS) | Separation by HPLC or capillary electrophoresis coupled to a mass spectrometer for detection and identification based on mass-to-charge ratio. | High specificity and sensitivity; allows for absolute quantification using labeled internal standards. | Requires specialized equipment and expertise; can be affected by ion suppression. |

Detection and Quantification

Once separated, the detection and quantification of Ins(1,3)P₂ can be achieved through several methods:

-

Radiometric Detection: If cells have been metabolically labeled with [³H]-myo-inositol, the eluate from the HPLC can be collected in fractions and the radioactivity of each fraction measured by liquid scintillation counting. This method is highly sensitive for detecting changes in the levels of specific isomers.[10]

-

Mass Spectrometry (MS): The coupling of HPLC to a mass spectrometer (LC-MS) provides a powerful tool for the unambiguous identification and quantification of inositol phosphates. By using stable isotope-labeled internal standards, absolute quantification of Ins(1,3)P₂ is possible.

Diagram: Experimental Workflow for Ins(1,3)P₂ Analysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.tau.ac.il [cris.tau.ac.il]

- 5. Echelon Biosciences Research Labs Ins(1,3)P2 100 ug, Quantity: Each of | Fisher Scientific [fishersci.com]

- 6. The metabolism of inositol 1,3,4-trisphosphate to inositol 1,3-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inositol 1,3-bisphosphate (Ins(1,3)P2) - Echelon Biosciences [echelon-inc.com]

- 8. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Connections Between Inositol Phosphate Signaling and Energy Responses in Plants [vtechworks.lib.vt.edu]

- 10. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to the Intracellular Concentration of Inositol 1,3-bisphosphate (Ins(1,3)P2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Subtleties of a Key Signaling Intermediate

In the intricate and highly regulated world of cellular signaling, the inositol phosphate pathway stands as a cornerstone of information transduction. While much of the scientific focus has been directed towards the prominent second messenger, Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a rich tapestry of other inositol phosphate isomers exists, each with the potential for unique regulatory roles. This guide delves into the world of one such molecule: Inositol 1,3-bisphosphate (Ins(1,3)P2). As an intermediate in the complex web of inositol phosphate metabolism, understanding the dynamics of its intracellular concentration is paramount for researchers seeking to unravel the finer points of cellular communication and for drug development professionals aiming to identify novel therapeutic targets. This document will serve as a technical resource, providing a comprehensive overview of the metabolic pathways governing Ins(1,3)P2 levels, detailed methodologies for its quantification, and an exploration of its physiological and pathological significance.

The Metabolic Nexus of Inositol 1,3-bisphosphate

The intracellular concentration of Ins(1,3)P2 is a direct reflection of the delicate balance between its synthesis and degradation. Unlike some signaling molecules that are produced in explosive bursts, the levels of Ins(1,3)P2 are thought to be more subtly regulated, positioning it as a potential modulator of signaling cascades rather than a primary initiator.

Biosynthesis: A Product of Dephosphorylation

The primary route for the synthesis of Ins(1,3)P2 is through the dephosphorylation of its precursor, Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). This reaction is catalyzed by a specific inositol polyphosphate 4-phosphatase . Ins(1,3,4)P3 itself is a product of the phosphorylation of the well-known second messenger Ins(1,4,5)P3 by an inositol 1,4,5-trisphosphate 3-kinase (IP3K), or through the dephosphorylation of Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[1] Therefore, the production of Ins(1,3)P2 is intrinsically linked to the flux through the Ins(1,4,5)P3 signaling pathway.

Degradation: The Role of Phosphatases

The removal of Ins(1,3)P2 is primarily accomplished through the action of inositol polyphosphate 1-phosphatase , which hydrolyzes the phosphate group at the 1-position to yield inositol 3-monophosphate (Ins(3)P). This enzyme exhibits broad substrate specificity and can also act on other inositol phosphates.[1] The activity of these phosphatases is crucial for terminating the signal and recycling inositol for the resynthesis of phosphoinositides.

Figure 1. Simplified metabolic pathway of Ins(1,3)P2.

Methodologies for the Quantification of Intracellular Ins(1,3)P2

Accurate determination of the intracellular concentration of Ins(1,3)P2 is a technically demanding task due to its low abundance and the presence of other structurally similar inositol phosphate isomers. The choice of analytical method is critical and depends on the specific research question, the required sensitivity, and the available instrumentation.

| Methodology | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) | Chromatographic separation of inositol phosphates followed by mass-based detection and quantification. | High specificity and sensitivity, allows for the simultaneous quantification of multiple inositol phosphates, including isomers.[2][3] | Requires sophisticated instrumentation and expertise in method development and data analysis. |

| Radiolabeling with [³H]-inositol | Cells are incubated with radiolabeled inositol, and the resulting labeled inositol phosphates are separated by HPLC and quantified by scintillation counting. | High sensitivity, allows for the study of metabolic flux.[1] | Does not directly measure mass, requires handling of radioactive materials, may not distinguish between isomers without co-eluting standards. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Inositol phosphates are dephosphorylated, derivatized, and then separated and quantified by GC-MS. | High sensitivity and specificity. | Involves a multi-step sample preparation process, including dephosphorylation, which results in the loss of information about the specific phosphorylation pattern. |

Recommended Protocol: HPLC-MS/MS for Ins(1,3)P2 Quantification

For the most accurate and specific quantification of intracellular Ins(1,3)P2, a method combining High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is recommended. This approach provides both chromatographic separation of isomers and mass-based identification and quantification.

2.1.1. Cell Lysis and Extraction of Inositol Phosphates

The initial step of cell lysis and extraction is critical for obtaining accurate and reproducible results. A perchloric acid extraction is a commonly used and effective method.

-

Cell Culture and Stimulation: Culture cells to the desired confluence. If studying stimulated conditions, treat cells with the agonist of interest for the appropriate time.

-

Quenching and Lysis: Rapidly aspirate the culture medium and quench the metabolic activity by adding ice-cold 0.5 M perchloric acid.

-

Scraping and Collection: Scrape the cells in the perchloric acid and collect the cell lysate.

-

Neutralization: Neutralize the extract with a solution of potassium carbonate. The resulting potassium perchlorate precipitate should be removed by centrifugation.

-

Supernatant Collection: Carefully collect the supernatant containing the inositol phosphates for analysis.

Figure 2. Experimental workflow for HPLC-MS/MS analysis.

2.1.2. HPLC Separation

Anion-exchange chromatography is the preferred method for separating the highly polar inositol phosphates.

-

Column: A strong anion exchange (SAX) column is typically used.

-

Mobile Phase: A gradient of a high salt buffer (e.g., ammonium phosphate) is used to elute the inositol phosphates based on their charge. The gradient must be optimized to achieve separation of the different bisphosphate isomers.

2.1.3. Mass Spectrometry Detection

Electrospray ionization (ESI) in negative ion mode is the most common ionization technique for inositol phosphates.

-

Ionization: ESI in negative mode.

-

Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. A specific precursor-to-product ion transition for Ins(1,3)P2 should be monitored. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be fragments generated by collision-induced dissociation, typically corresponding to the loss of phosphate groups.

2.1.4. Quantification

Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a certified reference standard of Ins(1,3)P2. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects.

Intracellular Concentrations of Inositol 1,3-bisphosphate

Data on the precise intracellular concentrations of Ins(1,3)P2 are sparse in the scientific literature, largely due to the analytical challenges in distinguishing it from other inositol bisphosphate isomers. Most studies have focused on the more abundant and well-characterized Ins(1,4,5)P3. However, based on its position as a metabolic intermediate, it is expected that the basal concentration of Ins(1,3)P2 is relatively low, likely in the low micromolar to nanomolar range in most cell types.

Upon stimulation of receptors that activate phospholipase C, an increase in the concentration of Ins(1,4,5)P3 is observed, which is then followed by a rise in its metabolites, including Ins(1,3,4)P3 and subsequently Ins(1,3)P2. The magnitude and kinetics of the Ins(1,3)P2 increase will depend on the cell type, the nature and strength of the stimulus, and the relative activities of the synthesizing and degrading enzymes.

| Cell Type | Condition | Reported Concentration Range | Reference |

| Various Mammalian Cells | Basal | Low (often below detection limits of older methods) | General literature on inositol phosphate metabolism |

| Stimulated Cells | Transient increase following a rise in Ins(1,3,4)P3 | Expected to be in the nanomolar to low micromolar range | Inferred from metabolic pathway studies |

Physiological Significance and Future Directions

The precise physiological role of Ins(1,3)P2 is still an area of active investigation. While it does not appear to share the potent calcium-mobilizing properties of Ins(1,4,5)P3, its strategic position in the inositol phosphate metabolic network suggests a more nuanced regulatory function.

Potential roles for Ins(1,3)P2 include:

-

Modulation of Enzyme Activity: It may act as an allosteric regulator of enzymes involved in inositol phosphate metabolism, thereby fine-tuning the overall signaling response.

-

Precursor for Other Inositol Phosphates: It serves as a precursor for the generation of inositol 3-monophosphate.

-

Interaction with Cellular Proteins: It is possible that Ins(1,3)P2 interacts with specific protein effectors that have yet to be identified, mediating downstream cellular responses.

The development of more sensitive and specific analytical techniques, such as advanced HPLC-MS/MS methods, will be crucial in accurately determining the spatiotemporal dynamics of Ins(1,3)P2 in living cells. Furthermore, the use of genetic and pharmacological tools to manipulate the enzymes that control its metabolism will be instrumental in elucidating its specific cellular functions. A deeper understanding of the regulation and role of Ins(1,3)P2 will undoubtedly provide new insights into the complexity of inositol phosphate signaling and may reveal novel targets for therapeutic intervention in diseases where this pathway is dysregulated.

References

-

Wempe, M. F., & Zha, Y. (2020). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Methods in Molecular Biology, 2137, 15-24. [Link]

-

Wempe, M. F., & Zha, Y. (2020). Quantitation of Inositol Phosphates by HPLC-ESI-MS. PubMed, 32852729. [Link]

-

Wang, H., & Chen, X. (2025). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal, 482(11), 675-690. [Link]

-

Agranoff, B. W., Fisher, S. K., & Uhler, M. D. (1999). The Inositol Phosphates. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

JJ Medicine. (2018). Inositol Triphosphate (IP3) and Calcium Signaling Pathway | Second Messenger System. YouTube. [Link]

-

Irvine, R. F. (2009). Defining Signal Transduction by Inositol Phosphates. Cellular Logistics, 1(1), 2-8. [Link]

-

Snyder, S. H., & Chakraborty, A. (2011). Inositol Pyrophosphates as Mammalian Cell Signals. Annual Review of Biochemistry, 80, 25-46. [Link]

-

Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews, 96(4), 1261-1296. [Link]

-

Posterna, J. B., et al. (2015). An Improved UPLC-MS/MS Platform for Quantitative Analysis of Glycerophosphoinositol in Mammalian Cells. ResearchGate. [Link]

-

Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. PubMed, 27512009. [Link]

-

Bhandari, R., & Snyder, S. H. (2011). ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. Advances in Enzyme Regulation, 51(1), 59-69. [Link]

-

Cocco, L., et al. (2021). Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling. MDPI. [Link]

-

Wang, H., & Chen, X. (2025). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2025). ITPK1 inositol-tetrakisphosphate 1-kinase [ (human)]. NCBI Gene. [Link]

-

Putney, J. W. (1990). Inositol phosphate formation and its relationship to calcium signaling. Endocrine Reviews, 11(4), 61-79. [Link]

-

Wang, H., et al. (2020). Analysis of Inositol Phosphate Metabolism by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry (CE-ESI-MS). bioRxiv. [Link]

-

Wikipedia. (2026). Insulin. Wikipedia. [Link]

-

Wang, Y., et al. (2017). Calcium Directly Regulates Phosphatidylinositol 4,5-Bisphosphate Headgroup Conformation and Recognition. Journal of the American Chemical Society, 139(7), 2749-2757. [Link]

-

Williams, C., et al. (2015). The Inositol-3-Phosphate Synthase Biosynthetic Enzyme Has Distinct Catalytic and Metabolic Roles. Journal of Biological Chemistry, 290(23), 14331-14342. [Link]

-

Barker, C. J., et al. (1995). Inositol 1,2,3-trisphosphate and inositol 1,2- and/or 2,3-bisphosphate are normal constituents of mammalian cells. Biochemical Journal, 306(Pt 2), 557-564. [Link]

-

Grokipedia. (n.d.). Inositol-phosphate phosphatase. Grokipedia. [Link]

-

Educator.com. (2013). Phosphatidyl Inositol: Structure and Reaction | Biochemistry Tutorial. YouTube. [Link]

Sources

The Enigmatic Role of Inositol 1,3-Bisphosphate in Non-Neuronal Cellular Processes: A Technical Guide

Preamble: Beyond the Shadow of its Well-Known Kin

For decades, the field of inositol phosphate signaling has been dominated by the well-characterized second messenger, inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), and its pivotal role in intracellular calcium mobilization. However, the intricate web of inositol phosphate metabolism comprises a diverse array of phosphorylated inositol isomers, many of which remain enigmatic in their cellular functions. This technical guide shifts the focus to one such understudied molecule: inositol 1,3-bisphosphate (Ins(1,3)P₂). While often viewed as a mere metabolic intermediate, emerging perspectives suggest that Ins(1,3)P₂ may possess distinct signaling roles in non-neuronal cells, influencing a range of physiological processes from metabolic homeostasis to cellular proliferation.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of Ins(1,3)P₂ function. We will delve into its metabolic pathways, explore its potential downstream effects, and provide detailed experimental protocols for its study, aiming to catalyze further investigation into this intriguing signaling molecule.

I. The Metabolic Crossroads: Synthesis and Degradation of Ins(1,3)P₂

Inositol 1,3-bisphosphate is a key node in the complex network of inositol phosphate metabolism. Its cellular concentration is tightly regulated by the coordinated action of specific kinases and phosphatases.

A. The Genesis of Ins(1,3)P₂: A Dephosphorylation Event

The primary route for the synthesis of Ins(1,3)P₂ in mammalian cells is through the dephosphorylation of inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃).[1][2] This reaction is catalyzed by inositol polyphosphate 4-phosphatases. Ins(1,3,4)P₃ itself is a product of the phosphorylation of the well-known second messenger Ins(1,4,5)P₃ by inositol 1,4,5-trisphosphate 3-kinase (IP3K), followed by dephosphorylation at the 5-position by inositol polyphosphate 5-phosphatases. This places the generation of Ins(1,3)P₂ downstream of initial phosphoinositide signaling events at the plasma membrane.

Diagram: Metabolic Pathway of Inositol 1,3-Bisphosphate

Caption: Metabolic cascade leading to the synthesis and degradation of Ins(1,3)P₂.

B. The Fate of Ins(1,3)P₂: Further Dephosphorylation

Once formed, Ins(1,3)P₂ is a substrate for further dephosphorylation, leading to the formation of inositol monophosphates. Specifically, inositol polyphosphate 3-phosphatase catalyzes the hydrolysis of the 3-position phosphate from Ins(1,3)P₂, yielding inositol 1-phosphate (Ins(1)P).[3] This enzymatic step is crucial for the recycling of the inositol ring, making it available for the resynthesis of phosphoinositides.

II. Putative Functions of Ins(1,3)P₂ in Non-Neuronal Cells: An Emerging Landscape

While direct evidence for the signaling functions of Ins(1,3)P₂ remains limited, its metabolic positioning and the broader roles of the inositol phosphate network allow for informed hypotheses regarding its potential cellular activities.

A. Modulation of Metabolic Pathways

The inositol phosphate system is increasingly recognized as a key coordinator of metabolic adaptability.[4] Disruptions in inositol phosphate synthesis have been shown to impact a wide range of metabolic processes, including glycolysis, gluconeogenesis, and lipid synthesis.[4] Given that Ins(1,3)P₂ is an integral part of this network, it is plausible that fluctuations in its cellular levels could contribute to the fine-tuning of metabolic pathways. For instance, by influencing the activity of downstream enzymes or by acting as an allosteric regulator, Ins(1,3)P₂ could play a role in cellular energy homeostasis. The broader family of inositols and their phosphorylated derivatives are known to influence insulin signaling and sensitivity, suggesting a potential, albeit indirect, role for Ins(1,3)P₂ in glucose metabolism.[5][6]

B. Regulation of Cellular Proliferation and Differentiation

The progression of the cell cycle is accompanied by dynamic changes in the levels of various inositol polyphosphates.[7] While specific data for Ins(1,3)P₂ is scarce, the observed fluctuations of other inositol phosphates suggest a potential role for this entire class of molecules in regulating cell proliferation and differentiation. By analogy with other inositol phosphates that are known to have nuclear functions, Ins(1,3)P₂ could potentially influence gene expression or interact with proteins involved in cell cycle control.[8]

C. A Role in Nuclear Signaling and Gene Expression?

A fascinating and rapidly evolving area of research is the role of inositol phosphates in nuclear events, including transcription control and mRNA export.[8] While higher inositol polyphosphates have been more directly implicated, the presence of inositol phosphate metabolizing enzymes within the nucleus suggests a complex regulatory system. It is conceivable that Ins(1,3)P₂, or its metabolic products, could interact with nuclear proteins to modulate their function, thereby influencing gene expression programs.

III. Experimental Approaches for the Study of Inositol 1,3-Bisphosphate

Advancing our understanding of Ins(1,3)P₂ necessitates robust and sensitive methods for its detection and quantification, as well as tools to probe its interactions with other cellular components.

A. Quantification of Intracellular Ins(1,3)P₂ Levels

Accurate measurement of intracellular Ins(1,3)P₂ is crucial for correlating its levels with specific cellular events. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for the separation and quantification of inositol phosphates.

Experimental Protocol: Quantification of Ins(1,3)P₂ by HPLC-MS/MS

-

Cell Culture and Stimulation:

-

Culture non-neuronal cells of interest to the desired confluency.

-

Stimulate the cells with agonists known to activate phospholipase C and induce inositol phosphate production. Include appropriate vehicle controls.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the soluble inositol phosphates using a suitable acidic solution, such as perchloric acid or trichloroacetic acid.

-

Neutralize the acidic extract to prevent degradation of the inositol phosphates.

-

-

Sample Preparation:

-

Remove precipitated proteins and other cellular debris by centrifugation.

-

Desalt the supernatant to remove interfering ions. This can be achieved using solid-phase extraction (SPE) cartridges.

-

-

HPLC Separation:

-

Utilize an anion-exchange chromatography column for the separation of different inositol phosphate isomers.

-

Employ a gradient elution with an appropriate buffer system to resolve Ins(1,3)P₂ from other bisphosphate isomers.

-

-

MS/MS Detection and Quantification:

-

Couple the HPLC system to a tandem mass spectrometer operating in negative ion mode.

-

Use multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion of Ins(1,3)P₂ to its characteristic product ions.

-

Generate a standard curve using a commercially available Ins(1,3)P₂ standard to quantify the absolute amount of Ins(1,3)P₂ in the cell extracts.[1]

-

B. Investigating Protein-Ins(1,3)P₂ Interactions

Identifying the cellular binding partners of Ins(1,3)P₂ is key to elucidating its downstream signaling pathways.

Diagram: Workflow for Identifying Ins(1,3)P₂ Binding Proteins

Caption: Experimental workflow for the identification of Ins(1,3)P₂-interacting proteins.

Inositol polyphosphates are known to exert their biological effects by interacting with specific protein targets, often through allosteric regulation or by promoting changes in protein conformation.[9] While specific binding partners for Ins(1,3)P₂ have yet to be definitively identified, the workflow described above provides a robust strategy for their discovery.

IV. Future Directions and Concluding Remarks

The study of inositol 1,3-bisphosphate in non-neuronal cells is a field ripe for discovery. While its role as a metabolic intermediate is established, its potential as a signaling molecule in its own right remains an exciting area of investigation. Future research should focus on:

-

Elucidating specific downstream effectors: The identification of proteins that directly bind to Ins(1,3)P₂ will be a critical step in unraveling its signaling pathways.

-

Investigating its role in specific cellular contexts: Examining the dynamics of Ins(1,3)P₂ levels during processes such as immune cell activation, adipocyte differentiation, or in response to metabolic stressors will provide valuable insights into its physiological relevance.

-

Developing specific molecular probes: The creation of fluorescent biosensors or chemical probes for Ins(1,3)P₂ would enable real-time visualization of its subcellular localization and dynamics.

References

-

Mal-A-Ket, et al. Role of Inositols and Inositol Phosphates in Energy Metabolism. Nutrients. 2020;12(11):3563. [Link]

-

Saiardi A, et al. Inositol polyphosphate-protein interactions: Implications for microbial pathogenicity. Cell Microbiol. 2021;23(6):e13325. [Link]

-

Berridge MJ. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiol Rev. 2016;96(4):1261-1296. [Link]

-

Dinicola S, et al. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases. Int J Mol Sci. 2021;22(11):5853. [Link]

-

Godi A, et al. Complex changes in cellular inositol phosphate complement accompany transit through the cell cycle. J Biol Chem. 1999;274(46):32637-32640. [Link]

-

Chakraborty A, et al. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. Adv Enzyme Regul. 2011;51(1):178-192. [Link]

-

Bansal VS, Inhorn RC, Majerus PW. The metabolism of inositol 1,3,4-trisphosphate to inositol 1,3-bisphosphate. J Biol Chem. 1987;262(20):9444-9447. [Link]

-

Williams BA, et al. The Inositol-3-Phosphate Synthase Biosynthetic Enzyme Has Distinct Catalytic and Metabolic Roles. Mol Cell Biol. 2016;36(9):1424-1437. [Link]

-

Ho M, et al. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochem J. 2021;478(10):1957-1974. [Link]

-

Weaver JD, et al. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. Int J Mol Sci. 2022;23(12):6747. [Link]

Sources

- 1. Inositol 1,3-bisphosphate (Ins(1,3)P2) - Echelon Biosciences [echelon-inc.com]

- 2. The metabolism of inositol 1,3,4-trisphosphate to inositol 1,3-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 107.190.141.2 [107.190.141.2]

- 4. mdpi.com [mdpi.com]

- 5. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complex changes in cellular inositol phosphate complement accompany transit through the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inositol polyphosphate-protein interactions: Implications for microbial pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Inositol 1,3-bisphosphate and its relation to IP3 signaling

Topic: Inositol 1,3-bisphosphate (Ins(1,3)P₂): Metabolic Shunting and Analytical Profiling in IP3 Signaling

Executive Summary

Inositol 1,3-bisphosphate (Ins(1,3)P₂) represents a critical, yet often overlooked, metabolite in the phosphoinositide signaling cascade. Unlike the canonical breakdown product Inositol 1,4-bisphosphate (Ins(1,4)P₂), which signals the termination of the calcium-mobilizing activity of IP3, Ins(1,3)P₂ is the hallmark of the IP3-Kinase/Phosphatase Shunt . Its presence indicates the activation of the anabolic route where IP3 is first phosphorylated to IP4 (Ins(1,3,4,5)P₄) before catabolism, a pathway intimately linked to calcium store refilling and metabolic regulation.

This guide provides a technical deep-dive into the biogenesis of Ins(1,3)P₂, its regulation by the tumor suppressor INPP4A/B, and the gold-standard SAX-HPLC protocols required to distinguish this isomer from its structural analogs.

The Metabolic Architecture: The "Off-Rate" Shunt

To understand Ins(1,3)P₂, one must map its origin not from the direct hydrolysis of IP3, but from the complex processing of IP4.

The Canonical vs. The Kinase Pathway

Upon G-protein coupled receptor (GPCR) activation, Phospholipase C (PLC) generates Ins(1,4,5)P₃ (IP3) .[1] IP3 has two fates:

-

Direct Deactivation (Catabolic): Hydrolysis by 5-phosphatase to Ins(1,4)P₂ . This is the rapid "off-switch" for calcium signaling.

-

The Kinase Shunt (Anabolic/Complex): Phosphorylation by IP3-3-Kinase (IP3K) to Ins(1,3,4,5)P₄ .[2] This molecule is then dephosphorylated to Ins(1,3,4)P₃ , which is the direct precursor to Ins(1,3)P₂ .

The Critical Enzyme: INPP4

The conversion of Ins(1,3,4)P₃ to Ins(1,3)P₂ is catalyzed by Inositol Polyphosphate 4-Phosphatase (INPP4A/B) .

-

Mechanism: INPP4 hydrolyzes the phosphate at the 4-position.

-

Clinical Relevance: INPP4B is a well-characterized tumor suppressor. While much literature focuses on its lipid substrate (PI(3,4)P₂), its activity on soluble inositols (Ins(1,3,4)P₃) is a critical readout of cellular phosphatase flux.

Pathway Visualization

Figure 1: The metabolic generation of Ins(1,3)P₂ via the IP3-Kinase shunt, distinct from the direct IP3 breakdown pathway.

Signaling Implications & Pharmacology

The "Lithium Trap" Context

Lithium (Li⁺) therapy for bipolar disorder targets inositol recycling. It uncompetitively inhibits Inositol Monophosphatase (IMPase) and Inositol Polyphosphate 1-Phosphatase (IPPase) .

-

Ins(1,3)P₂ Relation: The enzyme forming Ins(1,3)P₂ (INPP4) is generally Mg²⁺-independent and Li⁺-insensitive .[3]

-

The Bottleneck: However, the breakdown of Ins(1,3)P₂ eventually feeds into Li⁺-sensitive steps (IMPase). Therefore, under Lithium treatment, while Ins(1,3)P₂ formation continues, the final recycling of inositol is blocked, leading to a depletion of free inositol and a buildup of monophosphates.

INPP4B as a Drug Target

In drug development, monitoring Ins(1,3)P₂ levels serves as a biomarker for INPP4B activity.

-

Loss of Function: In INPP4B-null tumors (e.g., triple-negative breast cancer), the hydrolysis of Ins(1,3,4)P₃ is impaired.

-

Assay Utility: Quantifying the ratio of Ins(1,3,4)P₃ to Ins(1,3)P₂ provides a direct readout of 4-phosphatase efficacy in cell-based assays.

Experimental Protocol: SAX-HPLC Profiling

Separating Ins(1,3)P₂ from its isomer Ins(1,4)P₂ is impossible with standard reverse-phase chromatography due to their identical mass and similar polarity. Strong Anion Exchange (SAX) HPLC is the mandatory standard for resolution.

Reagents & Equipment

-

Radiolabel: [³H]-myo-inositol (Specific Activity > 15 Ci/mmol).

-

Column: Partisphere SAX (4.6 x 125 mm) or equivalent high-resolution anion exchanger.

-

Scintillation Counter: Flow-through radiodetector (e.g., Beta-RAM) or fraction collector.

Step-by-Step Workflow

Step 1: Steady-State Labeling Seed cells (e.g., HEK293, MCF7) in inositol-free medium supplemented with 2-5 µCi/mL [³H]-myo-inositol for 48-72 hours. This ensures equilibrium labeling of the PI pool.

Step 2: Stimulation & Quenching Stimulate cells (e.g., Carbachol, EGF) as per experimental design. Terminate reaction instantly by aspirating media and adding ice-cold 10% Trichloroacetic Acid (TCA) or 0.5M Perchloric Acid (PCA) . Incubate on ice for 20 min.

Step 3: Extraction & Neutralization

-

Centrifuge lysates (12,000 x g, 10 min, 4°C).

-

Collect supernatant.

-

Neutralize PCA extracts with 2M KOH / 0.1M HEPES (plus Universal Indicator) to pH 7.0–7.5.

-

Remove KClO₄ precipitate by centrifugation.

Step 4: SAX-HPLC Elution Gradient

-

Buffer A: Water (Milli-Q).

-

Buffer B: 1.25 M (NH₄)₂HPO₄ (Ammonium Phosphate), pH 3.8 (adjusted with H₃PO₄).

-

Flow Rate: 1.0 mL/min.

| Time (min) | % Buffer B | Phase | Target Isomers Eluting |

| 0–5 | 0% | Wash | Free Inositol |

| 5–10 | 0–10% | Linear | Glycerophosphoinositol |

| 10–25 | 10–25% | Linear | Ins(1)P, Ins(4)P |

| 25–45 | 25–45% | Linear | Ins(1,3)P₂ , Ins(1,4)P₂ |

| 45–60 | 45–100% | Steep | IP3, IP4 isomers |

| 60–70 | 100% | Wash | IP5, IP6 |

Note: Ins(1,3)P₂ typically elutes slightly before Ins(1,4)P₂ depending on exact pH and column age. Co-injection with [¹⁴C]-labeled standards is recommended for absolute identification.

Analytical Workflow Diagram

Figure 2: Operational workflow for the extraction and resolution of inositol bisphosphate isomers.

Data Interpretation & Troubleshooting

When analyzing SAX-HPLC traces, researchers often confuse the bisphosphate peaks. Use the following logic to validate your peaks:

-

Peak Shift: If the P2 peak shifts significantly with slight pH changes (pH 3.7 vs 3.9), it is likely an isomer mix. Ins(1,3)P₂ is sensitive to elution pH.

-

Agonist Sensitivity:

-

Ins(1,4)P₂: Spikes rapidly (<30 sec) after PLC activation.

-

Ins(1,3)P₂: Accumulates more slowly (1-5 min) as it requires the IP3 -> IP4 -> IP3 -> IP2 sequence.

-

-

LiCl Treatment: Pre-treatment with LiCl (10mM) will cause a massive accumulation of Monophosphates (IP1), but should not drastically alter the ratio of Ins(1,3)P₂ to Ins(1,4)P₂ unless the turnover rates are extremely high.

References

-

Inhorn, R. C., & Majerus, P. W. (1987). Inositol polyphosphate 1-phosphatase: Bacterial expression and characterization. Journal of Biological Chemistry. Link

-

Bansal, V. S., et al. (1990). Properties of a soluble inositol 1,3,4,5-tetrakisphosphate 3-phosphatase from porcine brain.[4] Biochemical Journal. Link

-

Shears, S. B. (2018). Intracellular signaling by inositol pyrophosphates. Physiological Reviews. Link

-

Fedele, G., et al. (2020). Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC. Journal of Visualized Experiments (JoVE). Link

-

Irvine, R. F., & Schell, M. J. (2001). Back in the water: the return of the inositol phosphates. Nature Reviews Molecular Cell Biology. Link

Sources

- 1. What is the mechanism of Inositol? [synapse.patsnap.com]

- 2. Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of inositol 1,3,4-trisphosphate to inositol 1,3-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties of a soluble inositol 1,3,4,5-tetrakisphosphate 3-phosphatase from porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Dynamics and Compartmentalization of Inositol 1,3-Bisphosphate

Executive Summary

Inositol 1,3-bisphosphate (Ins(1,3)P

This guide delineates the subcellular compartmentalization, enzymatic regulation, and analytical detection of Ins(1,3)P

Biochemical Identity & Metabolic Architecture

The Metabolic Origins

Ins(1,3)P

-

Precursor: Ins(1,3,4)P

(Accumulates after prolonged receptor stimulation). -

Enzyme: INPP4A or INPP4B (Type I/II Inositol Polyphosphate 4-Phosphatases).

-

Reaction: Hydrolysis of the phosphate at the 4-position.[1][2][3][4][5]

The Lithium-Insensitive Shunt

A critical distinction in phosphoinositide pharmacology is the sensitivity to Lithium (Li

-

Canonical Pathway (Li

-Sensitive): Ins(1,4)P -

The 1,3-Bisphosphate Pathway (Li

-Resistant): The conversion of Ins(1,3,4)P

This identifies Ins(1,3)P

Pathway Visualization (DOT)

Caption: The metabolic bifurcation of Ins(1,3,4)P3. Note that the generation of Ins(1,3)P2 via INPP4 bypasses the initial Lithium blockade at INPP1.

Subcellular Compartmentalization

The localization of Ins(1,3)P

| Compartment | Mechanism of Accumulation | Functional Implication |

| Cytosol | Primary site of soluble enzymatic turnover. | Acts as a transient metabolic intermediate; diffusion limited by rapid hydrolysis. |

| Early Endosomes | INPP4A contains a C2 domain targeting endosomal membranes. | Local Synthesis: Ins(1,3)P |

| Nucleus | INPP4A possesses nuclear localization signals (NLS). | Chromatin Regulation: Nuclear inositol polyphosphates regulate chromatin remodeling complexes (e.g., SWI/SNF). Ins(1,3)P |

| Post-Synaptic Density | INPP4A is enriched in neural PSDs. | Excitotoxicity Protection: Regulates local phosphoinositide pools to prevent NMDA receptor over-activation. |

Technical Insight: While PI(3)P lipids bind FYVE domains on endosomes (like EEA1), soluble Ins(1,3)P

Analytical Methodologies (Detection & Separation)

Detecting Ins(1,3)P

Recommended Platform: SAX-HPLC

Strong Anion Exchange (SAX) is the mandatory modality.

-

Column: Partisil 10 SAX (Whatman) or equivalent high-capacity anion exchanger.

-

Detection: Radiometry (

H-inositol labeling) is preferred for sensitivity. Mass Spectrometry (IC-MS/MS) is viable but requires high-purity standards for retention time calibration.

Protocol: Isomer-Specific Separation of Ins(1,3)P

Objective: Isolate Ins(1,3)P

Reagents:

-

Extraction Buffer: 0.5 M Trichloroacetic acid (TCA) / 10 mM Phytic Acid (carrier).

-

Neutralization: Freon/Tri-n-octylamine (1:1 mix).

-

Mobile Phase A: Water (Milli-Q).

-

Mobile Phase B: 2.0 M Ammonium Formate, pH 3.7 (adjusted with ortho-phosphoric acid).

Step-by-Step Workflow:

-

Quenching: Aspirate media from

H-inositol labeled cells. Immediately add ice-cold Extraction Buffer (1 mL per-

Why: Acid stops all phosphatase activity instantly. Phytic acid coats non-specific binding sites on plastics.

-

-

Clarification: Centrifuge at 12,000 x g for 5 min at 4°C. Transfer supernatant to a glass tube.

-

Neutralization (Critical): Add 2 volumes of Freon/Tri-n-octylamine. Vortex vigorously for 30s. Centrifuge for 2 min.

-

Loading: Inject the upper aqueous phase onto the SAX column.

-

Gradient Elution:

-

0–5 min: 0% B (Wash)

-

5–60 min: Linear gradient 0%

60% B. -

Elution Order: Ins(1)P / Ins(3)P

Ins(1,3)P -

Validation: Ins(1,3)P

typically elutes before Ins(1,4)P

-

Drug Development Implications

INPP4A as a Tumor Suppressor Target

Loss of heterozygosity (LOH) at the INPP4A locus is common in cancers.

-

Mechanism: Reduced INPP4A activity leads to accumulation of Ins(1,3,4)P

and PI(3,4)P -

Biomarker Strategy: Reduced levels of Ins(1,3)P